

Quantitative Profiling Data

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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

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The potency and selectivity of **S55746** have been characterized through various biochemical assays. The following table consolidates the key quantitative data.

Parameter	Value	Details / Experimental Method
Affinity for BCL-2 (K _i)	1.3 nM	Fluorescence Polarization (FP) assay using Fluorescent-PUMA as a binder [1] [2].
Affinity for BCL-2 (K _d)	3.9 nM	Surface Plasmon Resonance Affinity In Solution (SPR AIS) [1].
Selectivity (BCL-2 vs. BCL-XL)	~70 to 400-fold	Ratio varies depending on the assay used (FP or Isothermal Titration Calorimetry (ITC)) [1] [2].
Cellular Efficacy (IC ₅₀)	71.6 nM	In RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) cell line after 72 h treatment [1].
Cellular Selectivity (IC ₅₀)	1.7 μM	In H146 (BCL-XL-dependent small cell lung carcinoma) cell line, demonstrating low activity where BCL-2 is not the primary survival protein [1].

Experimental Evidence & Protocols

The characterization of **S55746** involved a series of standardized experiments from biochemical binding to in vivo models.

Biochemical Binding Assays

The high affinity and selectivity of **S55746** for BCL-2 were determined using several direct binding techniques [1]:

- **Fluorescence Polarization (FP):** This assay measures the change in polarization when a fluorescent tracer (like Fluorescent-PUMA) is displaced from the BCL-2 protein by the inhibitor. **S55746** demonstrated a K_i of 1.3 nM against BCL-2 [1].
- **Surface Plasmon Resonance (SPR):** This label-free technique directly measures the binding affinity (K_d) and kinetics of the interaction between **S55746** and BCL-2, confirming a K_d of 3.9 nM [1].
- **Isothermal Titration Calorimetry (ITC):** ITC measures the heat change during binding, providing information on affinity (K_d of 2.47 nM for BCL-2) and the thermodynamic profile of the interaction, which indicated highly specific binding for **S55746** [1].

In Vitro Cellular Assays

The functional activity of **S55746** in inducing apoptosis was validated in cell-based models [1] [2]:

- **Cell Lines:** Experiments were performed on a panel of hematological cell lines. The BCL-2-dependent RS4;11 cell line was a key model, while the BCL-XL-dependent H146 line was used to confirm selectivity [1].
- **Apoptosis Detection (Flow Cytometry):** Cells were treated with **S55746** (e.g., 0.01 to 1 μ M for 2 hours) and then stained with **Annexin V-FITC** and **Propidium Iodide (PI)**. The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry [2].
- **Apoptosis Marker Analysis (Western Blot):** Treatment of cells with **S55746** led to the cleavage (activation) of **caspase-3** and its substrate **PARP**, which are hallmark biochemical events of apoptosis. This was detected via western blot analysis [1].
- **Target Engagement (Co-immunoprecipitation):** In RS4;11 cells, treatment with **S55746** caused a concentration-dependent disruption of the BCL-2/BAX complex, demonstrating direct on-target engagement within the cellular environment [1].

In Vivo Efficacy Models

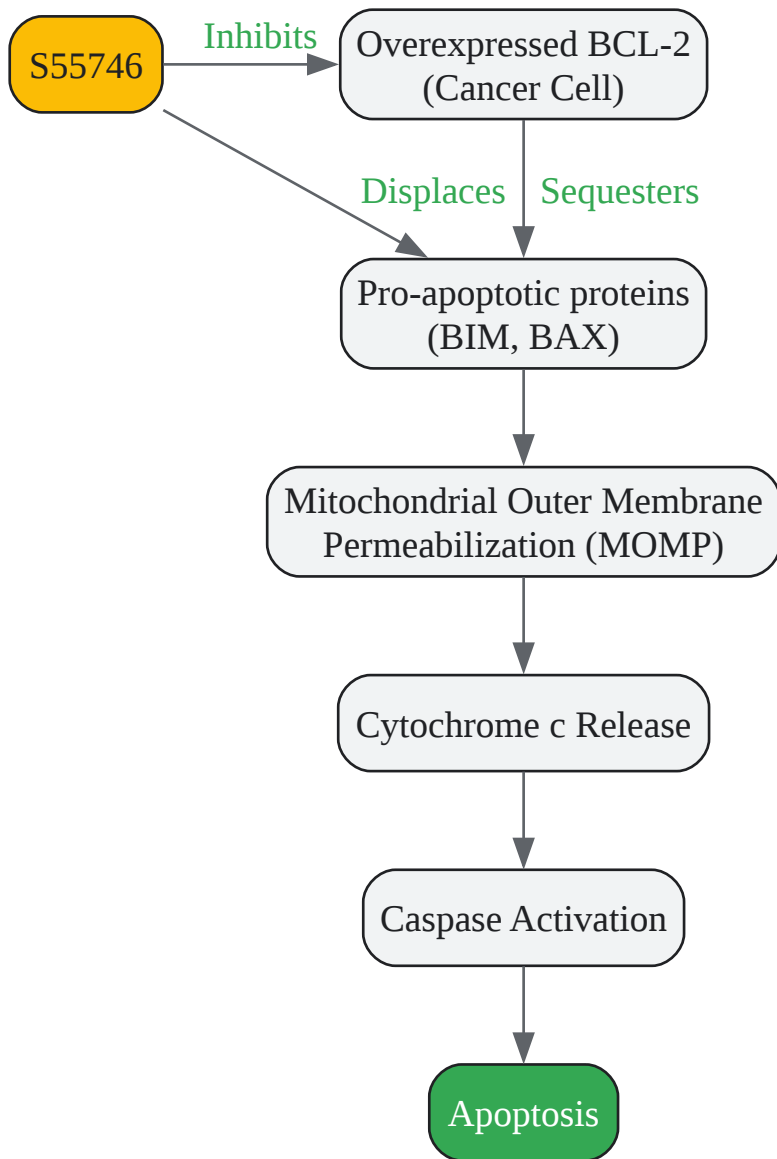
The anti-tumor activity and tolerability of **S55746** were evaluated in mouse xenograft models [1] [3]:

- **Animal Models:** Female SCID or SCID/beige mice were implanted subcutaneously with human tumor cells, such as the RS4;11 (leukemia) or Toledo (lymphoma) cell lines [1] [3].
- **Dosing Regimen:** **S55746** was administered daily by **oral gavage** at doses ranging from 20 to 100 mg/kg for 7 to 21 days [1] [3].
- **Efficacy Endpoints:** Tumor volume was measured regularly. **S55746** demonstrated robust, dose-dependent inhibition of tumor growth in both models without causing weight loss or changes in behavior [1].
- **Safety Assessment:** A single oral dose of **S55746** (25 and 100 mg/kg) did not induce platelet loss in mice, confirming its BCL-XL-sparing property and potential for an improved safety profile compared to dual inhibitors [1] [3].

Mechanism of Action and Pathway

S55746 is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. Cancer cells often overexpress BCL-2 to sequester pro-apoptotic proteins like BIM and BAX, thereby evading cell death. **S55746** binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP). This leads to cytochrome c release, activation of caspases, and ultimately, apoptosis [1] [4] [5].

The following diagram illustrates this intrinsic apoptosis pathway and where **S55746** acts:



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Clinical Development Overview

S55746 has completed Phase I clinical trials for several hematological malignancies. The table below lists the registered trials on ClinicalTrials.gov [2] [6].

Condition	NCT Number	Status
Follicular Lymphoma, Mantle Cell Lymphoma	NCT02603445	Completed

Condition	NCT Number	Status
Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS)	NCT02920541	Completed
Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM)	NCT02920697	Completed

Conclusion

S55746 (BCL201) represents a targeted therapeutic strategy designed to reactivate apoptosis in BCL-2-dependent cancer cells. Its **high selectivity for BCL-2 over BCL-XL** is a key feature, potentially offering a better safety profile by sparing platelets. The compound has shown potent activity in preclinical models and its initial clinical testing in humans has been completed.

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